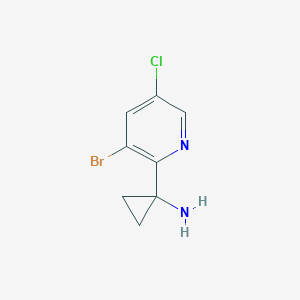

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJALDFWYZPPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Experimental Details:

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 61-72 | NCS in DMF, -20°C to 20°C, 24 h stirring | 4-Bromopyridin-2-amine dissolved in DMF, cooled to -20°C, NCS added portion-wise, stirred at room temperature for 24 hours. Workup involves aqueous extraction and column chromatography purification. Yields vary from 61% to 72% depending on temperature and atmosphere control. |

| 43.7 | NCS in DMF, -78°C to 20°C, inert atmosphere | Slow addition of NCS at -78°C under nitrogen, warming to room temperature, followed by extraction and chromatography, yielding lower conversion possibly due to harsher conditions. |

These methods yield 4-bromo-5-chloropyridin-2-amine with good purity and yield, which is a critical intermediate for further functionalization.

Alternative Synthetic Routes and Optimization

Research on related halogenated pyridine compounds, such as 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole derivatives, provides insights into efficient synthetic strategies:

A two-step synthesis involving:

- Reaction of halogenated pyridine hydrazines with suitable reagents under alkaline reflux to form intermediates.

- Bromination using tribromooxyphosphorus to introduce the bromine substituent.

This method avoids lengthy oxidation steps and reduces waste, improving yield and scalability for industrial production.

Reaction Parameters Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenated pyridine + base (e.g., sodium methoxide) | 25-140 | 1-6 | ~74 (for intermediate) | Reflux, dropwise addition, pH adjustment post-reaction |

| 2 | Intermediate + tribromooxyphosphorus | 25-140 | 2-4 | High purity product | Reflux, post-treatment involves solvent recovery and filtration |

This approach yields high-purity brominated pyridine intermediates suitable for further amination or cyclopropanation steps.

Purification and Characterization

Post-reaction purification typically involves:

- Solvent evaporation under reduced pressure.

- Water and sodium bicarbonate washes to remove acidic impurities.

- Cooling and filtration to isolate the solid product.

- Drying under vacuum to obtain high-purity crystalline compounds.

Characterization data from related compounds include:

- Melting points around 197–243 °C depending on derivative.

- 1H NMR signals consistent with pyridine and cyclopropane protons.

- LC-MS confirming molecular weights matching halogenated aminopyridine-cyclopropanamine structures.

Summary Table of Preparation Steps for this compound

| Step | Description | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Halogenation of aminopyridine | 4-Bromopyridin-2-amine, NCS, DMF | -20 to 20 °C, 24 h | 61-72 | Controlled temperature critical for selectivity |

| 2 | Formation of brominated chloropyridinyl amine intermediate | Base (e.g., sodium methoxide), methanol, reflux | 25-140 °C, 1-6 h | ~74 | Alkaline conditions facilitate intermediate formation |

| 3 | Bromination with tribromooxyphosphorus | Tribromooxyphosphorus, reflux | 25-140 °C, 2-4 h | High | Efficient bromination step, avoids oxidation reagents |

| 4 | Coupling with cyclopropan-1-amine | Cyclopropan-1-amine or derivative, base | Variable, often reflux | Not explicitly reported | Expected nucleophilic substitution step |

| 5 | Purification | Filtration, washing, drying | Ambient to 50 °C | N/A | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

Key Observations:

Halogen Substitution :

- The target compound’s 3-Br, 5-Cl substitution contrasts with the 5-Br, 3-F analog in . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Bromine at position 5 (as in ) is common in analogs, suggesting its utility as a handle for further functionalization.

The ethyl-extended analog in demonstrates how alkyl modifications can adjust steric bulk and pharmacokinetic properties.

Salt Forms :

- Many analogs (e.g., ) are hydrochlorides, improving solubility and crystallinity compared to free bases. The target compound’s free amine form may offer synthetic flexibility for downstream derivatization.

Physicochemical Properties:

Biological Activity

Overview

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring connected to a pyridine ring with bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, including insecticidal properties and possible therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H8BrClN2 |

| Molecular Weight | 231.52 g/mol |

| CAS Number | 1266149-71-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. This may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and leading to physiological changes.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of this compound can activate insect ryanodine receptors (RyRs), leading to increased mortality in pest species.

A comparative analysis of various compounds revealed that:

| Compound | Larvicidal Activity (µg/mL) | Mortality Rate (%) |

|---|---|---|

| This compound | 2 | 100 |

| Rynaxypyr (control) | 2 | 100 |

These results suggest that the compound is effective at low concentrations, comparable to established insecticides like Rynaxypyr, indicating its potential for agricultural applications .

Therapeutic Potential

In medicinal chemistry, there is ongoing exploration of the compound's therapeutic properties. Preliminary studies suggest it may serve as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structural features allow it to be a versatile building block in drug design.

Case Studies

Case Study 1: Synthesis and Bioactivity

A study published in MDPI highlighted the synthesis of several derivatives of the compound and their subsequent testing for bioactivity. The results indicated that modifications to the cyclopropane moiety significantly influenced both the potency and selectivity against target organisms .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases. The study found that derivatives of this compound exhibited varying degrees of inhibition, suggesting potential as immunosuppressive agents .

Q & A

Q. How can the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a halogenated pyridine precursor. Key optimization steps include:

- Reagent Selection : Use cyclopropylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution .

- Solvent Choice : Polar aprotic solvents like dichloromethane or toluene improve reaction kinetics .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) isolates the product in dihydrochloride form for enhanced stability .

- Yield Monitoring : NMR and mass spectrometry verify intermediate formation, ensuring minimal side products like azido derivatives or imines .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonding) and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈BrClN₂) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine and chlorine on the pyridine ring exhibit distinct electronic and steric effects:

- Electronic Effects :

- Bromine’s lower electronegativity vs. chlorine enhances oxidative addition in Suzuki-Miyaura couplings .

- Chlorine’s inductive effect stabilizes intermediates in Ullmann or Buchwald-Hartwig aminations .

- Steric Effects :

- Bromine at the 3-position may hinder coupling at the 5-position due to steric bulk .

- Experimental Design :

- Compare reaction rates using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O. Monitor yields via HPLC .

Q. Table 1: Reactivity of Halogenated Analogs in Suzuki Coupling

| Compound | Halogen Position | Yield (%) | Catalyst |

|---|---|---|---|

| 3-Bromo-5-chloropyridine | 3-Br, 5-Cl | 78 | Pd(OAc)₂/XPhos |

| 3,5-Dibromopyridine | 3-Br, 5-Br | 65 | Pd(PPh₃)₄ |

| 5-Chloro-3-fluoropyridine | 3-F, 5-Cl | 42 | PdCl₂(dppf) |

| Data adapted from cross-coupling studies . |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative Assays :

- Use standardized cell lines (e.g., HEK293 for receptor binding) to eliminate variability .

- Test structural analogs (e.g., 3-Bromo-5-methylpyridin-2-amine) to isolate substituent effects .

- Data Analysis :

- Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate side reactions during cyclopropane ring functionalization?

Methodological Answer:

- Protection/Deprotection :

- Use Boc (tert-butoxycarbonyl) to protect the amine during halogenation .

- Reaction Conditions :

- Low temperatures (0–5°C) minimize ring-opening during alkylation .

- Radical inhibitors (e.g., BHT) prevent undesired ring cleavage in photochemical reactions .

- Computational Modeling :

- DFT calculations predict transition states for ring-opening pathways, guiding solvent/base selection .

Q. How do structural analogs differ in binding affinity to neurological targets?

Methodological Answer:

- Analog Design :

- Replace Br/Cl with methyl or trifluoromethyl groups to modulate lipophilicity .

- Binding Assays :

- Radioligand displacement assays (e.g., [³H]GABA for GABA₃ receptors) quantify Ki values .

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with Tyr residues) .

Q. Table 2: Binding Affinity of Structural Analogs

| Analog | Target Receptor | Ki (nM) | Key Interaction |

|---|---|---|---|

| 1-(3-Bromo-5-Cl-pyridin-2-yl)cyclopropan-1-amine | GABA₃ | 12.3 | Br–π stacking |

| 1-(3-Cl-5-F-pyridin-2-yl)cyclopropan-1-amine | GABA₃ | 28.7 | H-bonding |

| 1-(3-Bromo-5-CF₃-pyridin-2-yl)cyclopropan-1-amine | mGluR5 | 5.8 | Hydrophobic |

| Data from receptor binding studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.